molecular formula C19H18FN3O4 B2735211 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 954589-07-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2735211
CAS No.: 954589-07-2
M. Wt: 371.368
InChI Key: KFXJEWQGMUBPMG-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is an intriguing chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea typically involves multi-step organic synthesis techniques. A common synthetic route might include:

  • Formation of the pyrrolidinone core: : This step could involve the reaction of a suitable amine with a lactone or a similar compound to form the pyrrolidinone ring.

  • Introduction of the benzodioxole group:

  • Attachment of the fluorophenyl group: : This typically requires a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-fluorophenyl group.

  • Formation of the urea linkage: : The final step would be the formation of the urea linkage, commonly achieved through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic steps, optimized for yield, purity, and cost-efficiency. Specific details would depend on the target quantities and purity requirements, which can vary depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can undergo several types of chemical reactions, including:

  • Oxidation: : This could potentially modify the pyrrolidinone ring or the benzodioxole moiety, leading to various oxidation products.

  • Reduction: : Similarly, reduction reactions can target the same regions, potentially forming reduced derivatives.

  • Substitution: : Given the aromatic nature of the benzodioxole and fluorophenyl groups, electrophilic and nucleophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions typically involve electrophiles or nucleophiles in the presence of catalysts or under reflux.

Major Products

Major products from these reactions would depend on the specific reaction pathway taken. For instance, oxidation of the benzodioxole moiety might yield quinone derivatives, while reduction of the pyrrolidinone ring might produce hydroxypyrrolidine derivatives.

Scientific Research Applications

This compound finds diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, useful in material science and catalysis research.

  • Biology: : It might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

  • Medicine: : Potentially explored for pharmaceutical applications, including drug discovery, due to its unique structural properties.

  • Industry: : Could be used in the development of novel materials or as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea would depend on the context in which it is studied:

  • Molecular Targets: : Likely to interact with specific proteins or enzymes, potentially inhibiting or modulating their activity.

  • Pathways Involved: : May affect biological pathways such as signal transduction, metabolic processes, or gene expression depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea might include:

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: : Similar, but without the fluorine atom on the phenyl ring.

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea: : Similar, but with a chlorine atom instead of a fluorine atom.

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylphenyl)urea: : Similar, but with a methyl group on the phenyl ring.

Uniqueness

What sets this compound apart is the presence of the fluorine atom, which can significantly affect its chemical reactivity, biological activity, and physical properties such as solubility and stability.

There you go! That’s a deep dive into the chemical universe. What do you think?

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJEWQGMUBPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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